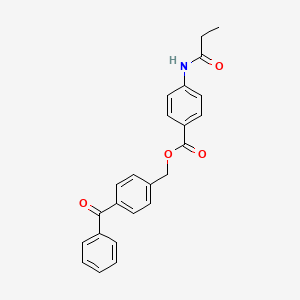
4-benzoylbenzyl 4-(propionylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoylbenzyl 4-(propionylamino)benzoate, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPB is a derivative of benzophenone, which is a widely used organic compound in the chemical industry. BPB has been found to possess various biochemical and physiological properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
4-benzoylbenzyl 4-(propionylamino)benzoate exerts its therapeutic effects by modulating the activity of various enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. 4-benzoylbenzyl 4-(propionylamino)benzoate also inhibits the activity of histone deacetylases (HDACs), which are proteins that play a role in the regulation of gene expression. By inhibiting these enzymes and proteins, 4-benzoylbenzyl 4-(propionylamino)benzoate can reduce inflammation, prevent cancer cell growth, and inhibit viral replication.
Biochemical and Physiological Effects:
4-benzoylbenzyl 4-(propionylamino)benzoate has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-benzoylbenzyl 4-(propionylamino)benzoate also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a protein that plays a role in the regulation of the immune response. By modulating these biochemical and physiological processes, 4-benzoylbenzyl 4-(propionylamino)benzoate can potentially prevent the progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzoylbenzyl 4-(propionylamino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various assays. 4-benzoylbenzyl 4-(propionylamino)benzoate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 4-benzoylbenzyl 4-(propionylamino)benzoate has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in certain assays. 4-benzoylbenzyl 4-(propionylamino)benzoate also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for the research and development of 4-benzoylbenzyl 4-(propionylamino)benzoate. One potential application is in the development of new anti-inflammatory drugs. 4-benzoylbenzyl 4-(propionylamino)benzoate has been shown to be effective in reducing inflammation in various animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another potential application is in the development of new anti-cancer drugs. 4-benzoylbenzyl 4-(propionylamino)benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Additionally, 4-benzoylbenzyl 4-(propionylamino)benzoate may have potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses. Further research is needed to determine the full extent of 4-benzoylbenzyl 4-(propionylamino)benzoate's antiviral properties and its potential as a treatment for viral infections.
In conclusion, 4-benzoylbenzyl 4-(propionylamino)benzoate is a promising chemical compound that has potential therapeutic applications in various fields of medicine. Its synthesis method is relatively simple, and it possesses various biochemical and physiological properties that make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-benzoylbenzyl 4-(propionylamino)benzoate involves the reaction of benzophenone with propionic anhydride and ammonium acetate in the presence of a catalyst. The reaction yields 4-benzoylbenzyl 4-(propionylamino)benzoate as a white crystalline solid with a purity of over 98%. The synthesis method for 4-benzoylbenzyl 4-(propionylamino)benzoate is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
4-benzoylbenzyl 4-(propionylamino)benzoate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. 4-benzoylbenzyl 4-(propionylamino)benzoate has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Propiedades
IUPAC Name |
(4-benzoylphenyl)methyl 4-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-2-22(26)25-21-14-12-20(13-15-21)24(28)29-16-17-8-10-19(11-9-17)23(27)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVZZGZTWKXUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)
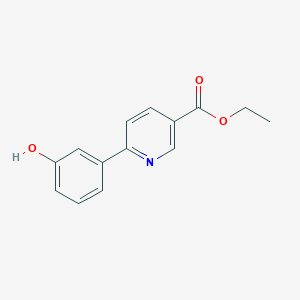

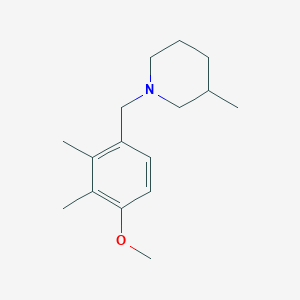
![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)

![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)
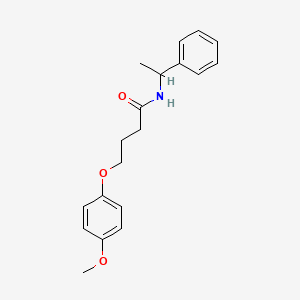
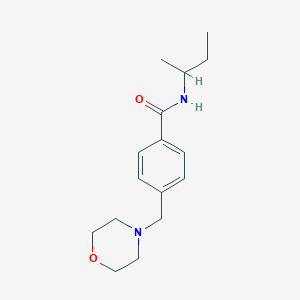
![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)